(2Z)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where the ethoxy group is introduced to the aromatic ring.
Formation of the enenitrile moiety: This can be done through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the ethoxy group.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antifungal, and antiparasitic activities. This compound might be investigated for similar properties.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. For example, they might inhibit DNA synthesis in microbes or interfere with microtubule formation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(3,5-dichlorophenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-(4-ethoxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The unique combination of the dichloro and ethoxy groups in (2Z)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c1-3-25-18-14(20)8-12(9-15(18)21)7-13(10-22)19-23-16-5-4-11(2)6-17(16)24-19/h4-9H,3H2,1-2H3,(H,23,24)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIMBLKNYXTMFT-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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